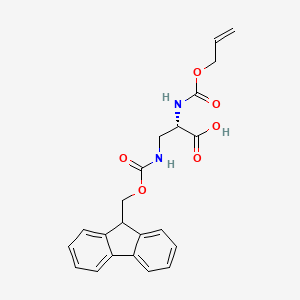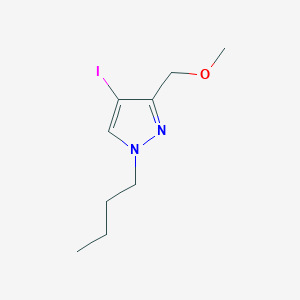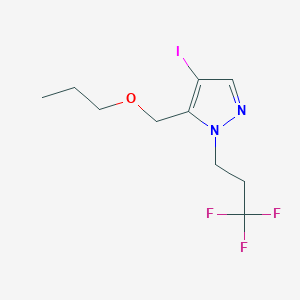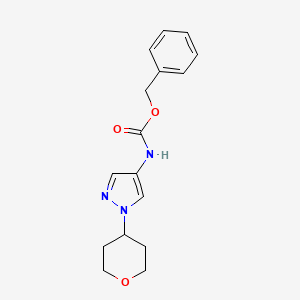![molecular formula C20H31N3O B2719108 3-Cyclopentyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]propanamide CAS No. 2415562-25-1](/img/structure/B2719108.png)
3-Cyclopentyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopentyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]propanamide is a synthetic compound that belongs to the class of selective serotonin reuptake inhibitors (SSRIs). It is commonly referred to as CP-94,253 and is used in scientific research for its potential therapeutic effects on various neurological and psychiatric disorders.
Mechanism of Action
CP-94,253 is a selective serotonin reuptake inhibitor (SSRI) that works by blocking the reuptake of serotonin in the brain. Serotonin is a neurotransmitter that is involved in the regulation of mood, anxiety, and other physiological processes. By blocking the reuptake of serotonin, CP-94,253 increases the levels of serotonin in the brain, which is thought to be responsible for its therapeutic effects.
Biochemical and Physiological Effects
CP-94,253 has been shown to have a number of biochemical and physiological effects in preclinical studies. In animal models, CP-94,253 has been shown to increase the levels of serotonin in the brain, which is thought to be responsible for its therapeutic effects. CP-94,253 has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Advantages and Limitations for Lab Experiments
CP-94,253 has several advantages for lab experiments. It is a highly selective SSRI that has been extensively studied in preclinical models. It is also relatively easy to synthesize and has a well-defined chemical structure. However, there are also some limitations to using CP-94,253 in lab experiments. It has a relatively short half-life, which can make it difficult to administer and study in vivo. It is also not approved for human use, which limits its potential therapeutic applications.
Future Directions
There are several future directions for research on CP-94,253. One area of research is to further investigate its potential therapeutic effects on various neurological and psychiatric disorders. Another area of research is to develop more selective and potent 3-Cyclopentyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]propanamide based on the structure of CP-94,253. Additionally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of CP-94,253 to better understand its effects in vivo. Overall, CP-94,253 has the potential to be a valuable tool for scientific research and drug development in the future.
Synthesis Methods
CP-94,253 is synthesized through a multi-step process that involves the reaction of several chemical intermediates. The first step involves the reaction of 2-methylpyridine-4-carboxaldehyde with piperidine to form N-(2-methylpyridin-4-yl)piperidine. This intermediate is then reacted with cyclopentylmagnesium bromide to form N-[(2-methylpyridin-4-yl)piperidin-4-yl]cyclopentanamine. The final step involves the reaction of N-[(2-methylpyridin-4-yl)piperidin-4-yl]cyclopentanamine with 3-bromopropionyl chloride to form CP-94,253.
Scientific Research Applications
CP-94,253 has been extensively studied for its potential therapeutic effects on various neurological and psychiatric disorders, including depression, anxiety, and addiction. In preclinical studies, CP-94,253 has been shown to increase serotonin neurotransmission in the brain, which is thought to be responsible for its therapeutic effects. CP-94,253 has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
properties
IUPAC Name |
3-cyclopentyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O/c1-16-14-19(8-11-21-16)23-12-9-18(10-13-23)15-22-20(24)7-6-17-4-2-3-5-17/h8,11,14,17-18H,2-7,9-10,12-13,15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHUJGYNMSIQHHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)CCC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopentyl-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2719027.png)

![2-Methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2719030.png)

![N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2719033.png)

![N-[cyano(2-methoxyphenyl)methyl]-2-(pyridin-3-yl)cyclopropane-1-carboxamide](/img/structure/B2719037.png)

![1-(tert-butyl)-6-(2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2719041.png)



![N-(3-methoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2719048.png)